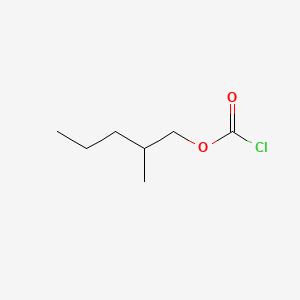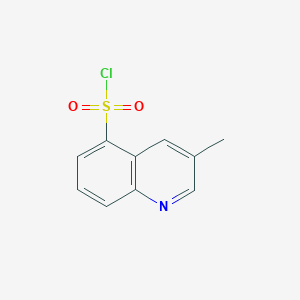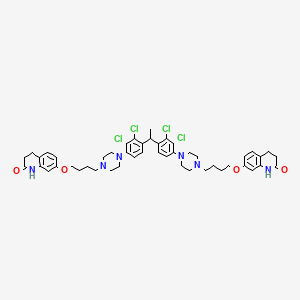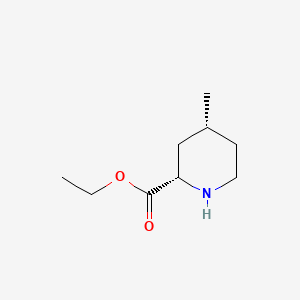
2-Methylpentyl carbonochloridate
Vue d'ensemble
Description
2-Methylpentyl carbonochloridate, also known as 2-Methylpentyl Chloroformate or Carbonochloridic Acid 2-Methylpentyl Ester, is an intermediate used in the preparation of azidoformates . It has a molecular formula of C7H13ClO2 and a molecular weight of 164.63 .
Physical And Chemical Properties Analysis
2-Methylpentyl carbonochloridate is a compound with a molecular weight of 164.63 . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Applications De Recherche Scientifique
Carbon Dioxide Absorption
Research has explored the use of compounds like 1,5-diamino-2-methylpentane in capturing carbon dioxide. These compounds, in aqueous solutions, have shown promising results in CO2 absorption and could provide a pathway for more efficient carbon capture technologies. This is particularly relevant in the context of environmental sustainability and greenhouse gas control efforts (Azhgan, Farsi, & Eslamloueyan, 2016).
Photocatalytic Activity
The use of carbon nanotubes (CNTs) to increase the photocatalytic activity of TiO2 has been investigated, with particular attention to the degradation of aqueous azo dyes. This study has implications for the development of more efficient methods of water treatment and purification using photocatalysis (Kuo, 2009).
Isomerization Processes
Studies have been conducted on the isomerization of various compounds, such as neopentyl chloride and neopentyl bromide. These findings can contribute to our understanding of chemical processes involving 2-methylpentyl carbonochloridate and similar compounds, potentially impacting the synthesis of various chemicals (Lisowski et al., 2010).
Catalysis Research
The research in catalysis, especially relevant to carbon management, encompasses areas like hydrogen generation, light hydrocarbon activation, and carbon dioxide utilization. Insights from this research are crucial for developing new, efficient catalytic processes that could have broad implications, including environmental and energy applications (Arakawa et al., 2001).
Combustion Research
Studies using isotopic carbon as a tracer in combustion research have helped in understanding the mechanisms of formation of combustion products. This research is vital in the fields of fuel efficiency and emission control, which are increasingly important in the context of environmental conservation and sustainable energy use (Cullis, Fish, & Trimm, 1963).
Safety And Hazards
Orientations Futures
While specific future directions for 2-Methylpentyl carbonochloridate are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The use of similar compounds in the synthesis of valuable medicine components suggests potential future applications in pharmaceutical and agrochemical industries .
Propriétés
IUPAC Name |
2-methylpentyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(2)5-10-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBKUJIHMLPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentyl carbonochloridate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)







